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molecular formula C17H21NO3 B1261018 N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide

N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide

Cat. No. B1261018
M. Wt: 287.35 g/mol
InChI Key: HEPRAZQZDVDTHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07462741B2

Procedure details

The compound obtained in Step B (3.73 mmol) is dissolved in 100 ml of a mixture of water and ethyl acetate (50/50). Potassium carbonate (11.2 mmol) is added and the reaction mixture is cooled to 0° C. Using an ice bath. Propanol chloride (4.6 mmol) is added dropwise and the mixture is stirred for 15 minutes in the cold state. When the reaction is complete, the organic phase is washed with hydrochloric acid solution (1M), washed with water, dried and evaporated under reduced pressure. The solution obtained is recrystallized from acetonitrile to yield the title product in the form of a white solid.
Name
compound
Quantity
3.73 mmol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11.2 mmol
Type
reactant
Reaction Step Two
Name
Propanol chloride
Quantity
4.6 mmol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][CH:4]([C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([O:17][CH3:18])[CH:15]=2)[CH:10]=[CH:9][CH:8]=1)[CH2:5][OH:6].C(=O)([O-])[O-].[K+].[K+].[Cl-].[CH2:26]([OH:29])[CH2:27][CH3:28]>O.C(OCC)(=O)C>[OH:6][CH2:5][CH:4]([C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([O:17][CH3:18])[CH:15]=2)[CH:10]=[CH:9][CH:8]=1)[CH2:3][NH:2][C:26](=[O:29])[CH2:27][CH3:28] |f:0.1,2.3.4,5.6|

Inputs

Step One
Name
compound
Quantity
3.73 mmol
Type
reactant
Smiles
Cl.NCC(CO)C1=CC=CC2=CC=C(C=C12)OC
Name
mixture
Quantity
100 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
11.2 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Propanol chloride
Quantity
4.6 mmol
Type
reactant
Smiles
[Cl-].C(CC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 15 minutes in the cold state
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic phase is washed with hydrochloric acid solution (1M)
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solution obtained
CUSTOM
Type
CUSTOM
Details
is recrystallized from acetonitrile

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OCC(CNC(CC)=O)C1=CC=CC2=CC=C(C=C12)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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